Acetyl Dipeptide-3 Aminohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

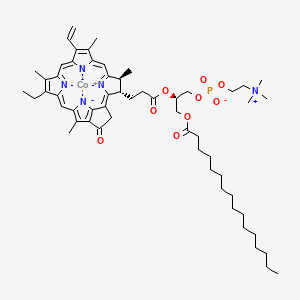

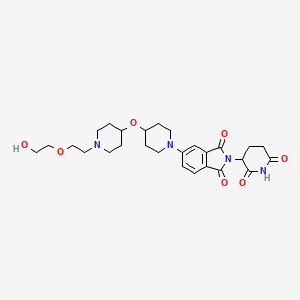

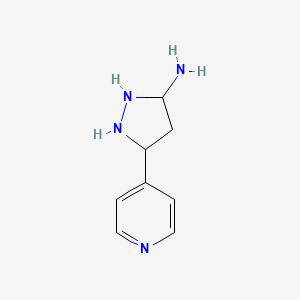

Acetyl Dipeptide-3 Aminohexanoate, also known under the trade name Bodyfensine®, is a tripeptide that enhances the skin’s natural defense mechanisms against harmful microbes. It stimulates the production of peptides called defensins, which are responsible for the first line of antimicrobial protection of the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl Dipeptide-3 Aminohexanoate is synthesized through a combinatorial chemistry approach. The compound is the reaction product of acetic acid and Dipeptide-3 with 6-aminohexanoic acid . The synthetic route involves the acetylation of the dipeptide, followed by the incorporation of the aminohexanoic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl Dipeptide-3 Aminohexanoate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions

The synthesis of this compound involves common peptide synthesis reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and trifluoroacetic acid (TFA) for cleavage from the resin .

Major Products Formed

The major product formed from the synthesis of this compound is the tripeptide itself, with the sequence Ac-Arg-Ala-Ahx-OH .

Applications De Recherche Scientifique

Acetyl Dipeptide-3 Aminohexanoate has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in enhancing the skin’s natural defense mechanisms.

Medicine: Investigated for its potential in wound healing and antimicrobial applications.

Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties

Mécanisme D'action

Acetyl Dipeptide-3 Aminohexanoate exerts its effects by stimulating the production of human beta-defensins (hBD-2 and hBD-3) in keratinocytes. These defensins enhance the skin’s natural antimicrobial defense, maintaining a balance between beneficial and harmful bacteria on the skin . The molecular targets include the genes responsible for defensin production, and the pathways involved are related to the innate immune response of the skin .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl Hexapeptide-8: Known for its anti-wrinkle properties.

Palmitoyl Pentapeptide-4: Used in anti-aging formulations.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory effects.

Uniqueness

Acetyl Dipeptide-3 Aminohexanoate is unique in its ability to specifically stimulate the production of beta-defensins, which are crucial for the skin’s antimicrobial defense. This makes it particularly effective in applications aimed at enhancing the skin’s natural barrier against microbial invasion .

Propriétés

Formule moléculaire |

C17H32N6O5 |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid |

InChI |

InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1 |

Clé InChI |

QOBKQDFOBQKKKV-AAEUAGOBSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

SMILES canonique |

CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)